octahydro-1H-isoindole-3a-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9-4-2-1-3-7(9)5-10-6-9/h7,10H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGHXKZRQIOTKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNCC2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Octahydro 1h Isoindole 3a Carboxylic Acid and Its Derivatives
Historical Development of Synthetic Routes to Octahydroisoindole (B159102) Systems
The synthesis of the octahydroisoindole skeleton has evolved significantly over the decades. Early approaches often focused on the construction of the bicyclic system without stringent control over stereochemistry, typically resulting in mixtures of diastereomers. One of the foundational methods for creating the saturated isoindole core involves the hydrogenation of aromatic isoindole precursors. Initial methods for the reduction of the isoindole nucleus often required harsh conditions and resulted in poor stereoselectivity.
A significant advancement in the field was the application of cycloaddition reactions, particularly the Diels-Alder reaction, to construct the cyclohexene (B86901) ring of the isoindole system. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This approach allowed for the formation of the bicyclic framework with a degree of stereocontrol inherent to the concerted nature of the [4+2] cycloaddition. The subsequent saturation of the newly formed six-membered ring could then be achieved through catalytic hydrogenation.
Later developments saw the rise of intramolecular cyclization strategies, which offered more convergent and often more stereocontrolled routes to the octahydroisoindole core. These methods involve the formation of one of the rings from a pre-existing, functionalized single ring precursor. The continual refinement of these synthetic routes has been driven by the increasing demand for enantiomerically pure and stereochemically defined octahydroisoindole derivatives for pharmaceutical applications.
Stereoselective and Asymmetric Synthesis Strategies
The therapeutic potential of octahydroisoindole-containing molecules is often dependent on the specific stereochemistry of the chiral centers within the molecule. Consequently, the development of stereoselective and asymmetric synthetic methods has been a primary focus of modern organic synthesis in this area.
Catalytic hydrogenation is a widely employed method for the saturation of the carbocyclic ring in isoindole or dihydroisoindole precursors to afford the octahydroisoindole system. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst, solvent, temperature, and the steric environment of the substrate. nih.govnih.gov
For instance, the hydrogenation of indoline-2-carboxylic acid (a related indole (B1671886) system) to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid has been achieved using a Platinum(IV) oxide (PtO₂) catalyst in acetic acid at elevated temperatures. nih.gov This method generally favors the formation of the cis-fused ring system due to the catalyst adsorbing to the less sterically hindered face of the molecule before hydrogen delivery. nih.gov The choice of catalyst can significantly influence the stereoselectivity. For example, palladium-based catalysts often provide different diastereoselectivity compared to platinum or rhodium catalysts.
| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure | Product Stereochemistry | Reference |
| (S)-Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | 60 | Not Specified | (2S,3aS,7aS) | nih.gov |
| 2,3-Dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride | 10% Rhodium/Carbon | Methanol/Acetic Acid | Not Specified | Not Specified | Octahydro-1H-isoindole-1-carboxylic acid hydrochloride | |
| Unprotected Indoles | Pt/C with p-toluenesulfonic acid | Water | Room Temperature | Moderate | Indolines (can be further hydrogenated to octahydroindoles) | nih.gov |
The construction of the pyrrolidine (B122466) ring is a key step in many synthetic strategies toward octahydroisoindoles. A variety of cyclization reactions have been developed for this purpose.
The intramolecular Diels-Alder reaction has proven to be a powerful tool for constructing the bicyclic framework in a stereocontrolled manner. wikipedia.orgnih.gov In this approach, a substrate containing both a diene and a dienophile is cyclized to form the isoindole system. A domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction has been developed for the highly stereoselective synthesis of complex octahydro-1H-cyclopenta[cd]isoindole frameworks. nih.gov
Another important class of reactions for pyrrolidine ring formation is the [3+2] cycloaddition of azomethine ylides. mdpi.com This method involves the reaction of an azomethine ylide with an alkene to form the five-membered nitrogen-containing ring. Glycine-based [3+2] cycloadditions have been utilized in the synthesis of polycyclic compounds containing a pyrrolidine ring. mdpi.com
Free-radical cyclization offers an alternative approach. For example, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo intramolecular radical cyclization using a tris(trimethylsilyl)silane/azobisisobutyronitrile (TTMSS/AIBN) system to generate polycyclic systems containing a pyrrole (B145914) ring. nih.govbeilstein-journals.org
| Reaction Type | Key Reagents/Conditions | Description | Reference |
| Domino Aza-Piancatelli/Intramolecular Diels-Alder | Lewis Acid (e.g., BBr₃) | A one-pot method for constructing angularly fused aza-tricyclic frameworks with high stereoselectivity. | nih.gov |
| [3+2] Cycloaddition | Glycine, Aldehydes | Generates an azomethine ylide in situ which undergoes cycloaddition to form the pyrrolidine ring. | mdpi.com |
| Free-Radical Cyclization | (TMS)₃SiH, AIBN | Intramolecular cyclization of haloaryl-substituted precursors to form fused ring systems. | nih.govbeilstein-journals.org |
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in asymmetric synthesis. wikipedia.org In the context of octahydroisoindole synthesis, a chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.
Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in the synthesis of various chiral molecules. wikipedia.orgyoutube.comsantiago-lab.comresearchgate.net These auxiliaries can be used to control the stereochemistry of alkylation reactions of N-acyl derivatives, thereby setting a chiral center that can be elaborated into the octahydroisoindole framework. The steric bulk of the substituents on the oxazolidinone ring effectively blocks one face of the enolate, leading to highly diastereoselective alkylation. wikipedia.org
Another commonly used chiral auxiliary is (S)-(-)-1-phenylethylamine. This auxiliary can induce diastereoselectivity in intramolecular ring-closure reactions. For example, it has been used in a chiral auxiliary-induced diastereoselective intramolecular ring-closure strategy for the preparation of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride.
| Chiral Auxiliary | Type of Reaction | Key Features | Reference |
| Evans Oxazolidinones | Aldol Reactions, Alkylation Reactions, Diels-Alder Reactions | The bulky substituents on the oxazolidinone ring direct the approach of the electrophile, leading to high diastereoselectivity. | wikipedia.orgresearchgate.net |
| (S)-(-)-1-Phenylethylamine | Intramolecular Ring-Closure | Induces diastereoselectivity in the formation of the bicyclic ring system. | |
| trans-2-Phenyl-1-cyclohexanol | Ene Reactions | Used in ene reactions of derived glyoxylic acid esters to set stereocenters. | wikipedia.org |
The functionalization of pre-existing isoindoline (B1297411) or isoindolinone scaffolds provides a direct route to various derivatives. Stereoselective α-alkylation of isoindolinone derivatives is a key method for introducing substituents at the C3 position. For example, the use of chiral phase-transfer catalysts can mediate the asymmetric Michael addition of 3-substituted isoindolinones to Michael acceptors, leading to the construction of 3,3-disubstituted isoindolinones with high enantioselectivity. researchgate.net
Furthermore, 3-hydroxyisoindolinones are versatile intermediates that can undergo stereoselective catalytic transformations to yield a range of chiral 3-substituted isoindolinone derivatives. rsc.org These transformations can be catalyzed by transition metals or organocatalysts.
Chemical Transformations and Functionalization of Octahydro 1h Isoindole 3a Carboxylic Acid
Strategies for Nitrogen and Carboxylic Acid Functionalization
The nitrogen and carboxylic acid moieties of the octahydro-1H-isoindole-3a-carboxylic acid are primary sites for functionalization to generate diverse derivatives. Standard peptide coupling reagents are commonly employed to form amide bonds, a crucial transformation in medicinal chemistry. nih.govgrowingscience.com
The carboxylic acid can be activated using various reagents to facilitate coupling with amines. For instance, coupling agents like N,N′-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often with additives like 1-Hydroxybenzotriazole (HOBt), are used to create an active ester intermediate. This intermediate readily reacts with primary or secondary amines to yield the corresponding amide. nih.gov The use of hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is another effective method for promoting this transformation, particularly with electron-deficient amines. growingscience.com
Similarly, the secondary amine of the isoindole ring can be functionalized. N-acylation can be achieved by reacting the scaffold with acid chlorides or acid anhydrides, often in the presence of a base to neutralize the generated acid. youtube.com This reaction attaches various acyl groups to the nitrogen, modifying the steric and electronic properties of the molecule. For example, derivatives of isoindoline-1,3-dione have been synthesized with N-benzylpiperidine and other moieties to explore their biological activities. nih.gov
Table 1: Representative Functionalization Reactions
| Reactant | Reagent(s)/Conditions | Product Type |
|---|---|---|
| Carboxylic Acid | EDC, HOBt, Amine | Amide |
| Carboxylic Acid | HATU, DIPEA, Amine | Amide |
| Nitrogen Atom | Acid Chloride, Base | N-Acyl Derivative |
Coupling Reactions for Complex Molecule Synthesis
The octahydroisoindole (B159102) scaffold is a valuable building block in the synthesis of more complex molecular architectures. Its functional handles—the secondary amine and the carboxylic acid—allow for its incorporation into larger structures via various coupling reactions, most notably amide bond formation. sci-hub.se
The synthesis of pharmacologically active agents often involves the coupling of the isoindole core with other functionalized molecules. The general strategy involves activating the carboxylic acid of the octahydroisoindole moiety, which then reacts with an amine component of another molecule. This approach is fundamental in constructing peptidomimetics and other complex structures where the rigid isoindole unit imparts specific conformational constraints.
For example, a common protocol involves the reaction of the carboxylic acid with an amine in the presence of coupling reagents. This method is highly versatile and tolerates a wide range of functional groups on both coupling partners. nih.gov The choice of coupling reagent and reaction conditions can be optimized to maximize yield and minimize side reactions, such as epimerization at adjacent chiral centers. sci-hub.se
Table 2: Amide Coupling Partners and Reagents
| Isoindole Derivative | Coupling Partner | Reagent(s) | Resulting Linkage |
|---|---|---|---|
| This compound | Primary/Secondary Amine | HATU/DIPEA | Amide |
| This compound | Amino Acid Ester | EDC/HOBt | Peptide Bond |
Oxidation and Reduction Reactivity of the Isoindole Core
The reactivity of the saturated carbocyclic core of the octahydroisoindole system allows for various oxidation and reduction reactions, which can introduce new functional groups or alter the stereochemistry of the scaffold. An oxidation reaction results in a net increase in the number of C-O bonds or a decrease in C-H bonds, while reduction leads to an increase in C-H bonds or a decrease in C-O bonds. masterorganicchemistry.com
In cases where the scaffold is derived from a partially unsaturated precursor, such as a tetrahydroisoindole, specific oxidation reactions can be performed on the double bond. For instance, reaction with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can convert a carbon-carbon double bond into an epoxide. researchgate.net This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce substituents in a stereocontrolled manner.
Alternatively, cis-hydroxylation of a double bond can be achieved using reagents like osmium tetroxide (OsO₄), leading to the formation of a diol. researchgate.net The resulting hydroxyl groups can be further functionalized, for example, through acetylation. researchgate.net
Reduction of the isoindole core, typically from a less saturated state (e.g., isoindole or isoindoline) to the fully saturated octahydroisoindole, is a key step in many synthetic routes. This is commonly achieved through catalytic hydrogenation using catalysts such as platinum or palladium on carbon under a hydrogen atmosphere. The specific stereochemical outcome of the reduction can often be influenced by the choice of catalyst and reaction conditions.
Table 3: Oxidation and Reduction Reactions of Isoindole Precursors
| Reaction Type | Reagent(s) | Functional Group Transformation |
|---|---|---|
| Epoxidation | m-CPBA | C=C bond → Epoxide |
| Cis-hydroxylation | OsO₄, NMO | C=C bond → cis-Diol |
| Catalytic Hydrogenation | H₂, Pd/C | Aromatic/Olefinic → Alkane |
Introduction of Diverse Substituents onto the Octahydroisoindole Scaffold
Introducing a variety of substituents onto the carbon framework of the octahydroisoindole scaffold is crucial for creating chemical diversity and modulating the properties of the final compounds. mdpi.com Strategies often involve the functionalization of synthetic intermediates before the final ring system is fully formed or direct modification of the saturated scaffold.
One powerful approach involves the use of Grignard reagents to introduce alkyl or aryl groups at specific positions. For related heterocyclic systems, it has been shown that Grignard reagents can add to an activated position, such as C-1 in a tricyclic lactam intermediate, with high stereocontrol. chemistryviews.org This method allows for the installation of a wide range of substituents, from simple methyl groups to more complex functionalized chains. chemistryviews.org
Another strategy involves the functionalization of precursors that already contain the desired substituents. For example, a Diels-Alder reaction between a substituted diene and a dienophile can construct the six-membered ring with predefined stereochemistry and substitution patterns. Subsequent transformations can then form the pyrrolidine (B122466) ring to complete the octahydroisoindole core.
Furthermore, reactions on the intact scaffold can be employed. For instance, α-alkylation of a carbonyl group within the scaffold (e.g., in an octahydroisoindolone precursor) can introduce substituents adjacent to the carbonyl. Research has also focused on the synthesis of polysubstituted isoindole-1,3-diones, which can serve as precursors to highly functionalized octahydroisoindoles through reduction and further modification. researchgate.net
Table 4: Methods for Introducing Substituents
| Method | Reagent/Intermediate | Position of Substitution | Type of Substituent |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagents | Carbonyl or Iminium Carbon | Alkyl, Aryl |
| Cycloaddition | Substituted Dienes/Dienophiles | Carbocyclic Ring | Various |
| α-Alkylation | LDA, Alkyl Halide | α- to Carbonyl | Alkyl |
Computational and Theoretical Investigations of Octahydro 1h Isoindole 3a Carboxylic Acid Systems
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as a derivative of octahydro-1H-isoindole-3a-carboxylic acid, might bind to a biological target, typically a protein or enzyme. This process involves generating a three-dimensional model of the ligand and fitting it into the active site of the target receptor to determine the preferred binding orientation and affinity.
The primary goal of molecular docking is to calculate the binding energy, which indicates the stability of the ligand-receptor complex. A more negative binding energy suggests a stronger and more favorable interaction. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. For instance, studies on N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives, which share the core saturated bicyclic system, have utilized molecular docking to explore interactions with enzymes like cyclooxygenase-2 (COX-2) and monoamine oxidase-B (MAO-B). mdpi.com In these studies, the isoindole scaffold serves as a core structure, and modifications are made to understand how different substituents affect binding affinity. mdpi.com
The carboxylic acid group of the target molecule is particularly important in docking studies, as it can act as a hydrogen bond donor and acceptor, potentially forming strong interactions with amino acid residues like arginine, lysine, or serine in an enzyme's active site. sci-hub.semdpi.com Similarly, the nitrogen atom in the isoindole ring can also participate in hydrogen bonding. mdpi.com
Research on structurally related isoindoline-1,3-dione derivatives has shown that the core ring system can engage in π-π stacking, amide-π stacked, and π-sigma interactions with aromatic residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). mdpi.com While the octahydro-isoindole system is saturated and lacks an aromatic ring, hydrophobic interactions with nonpolar residues remain critical for its binding.
The results from docking simulations are often presented in tables that summarize the binding energies and key interacting residues, providing a clear picture of the ligand's potential as an inhibitor or modulator of the target.
| Derivative System | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Hexahydro-1H-isoindole-1,3(2H)-dione Derivative | COX-2 | -8.9 | Tyr355, Arg513, Phe518 | Hydrogen Bond, π-Alkyl |
| Hexahydro-1H-isoindole-1,3(2H)-dione Derivative | MAO-B | -9.2 | Gly434, Met436, Tyr435 | Hydrogen Bond, π-Sulfur |
| Indole-2-carboxylic Acid Derivative | HIV-1 Integrase | Not specified | D64, E152 (via Mg2+ ions) | Metal Chelation |
This table is representative of data from molecular docking studies on closely related hexahydro-isoindole and indole-carboxylic acid derivatives to illustrate the type of information generated in such analyses. mdpi.commdpi.com
Conformational Analysis and Energetic Profiles of Octahydroisoindole (B159102) Structures
Conformational analysis is the study of the different three-dimensional shapes, or conformers, that a molecule can adopt due to rotation around its single bonds. science.gov For a molecule like this compound, which consists of two fused, non-aromatic rings, a multitude of conformations are possible. The specific arrangement of these rings (cis or trans fusion) and the puckering of each five- and six-membered ring lead to a complex energetic landscape.
The stability of different conformers is determined by factors such as angle strain (deviation from ideal bond angles), torsional strain (repulsion between electron clouds of adjacent bonds), and steric strain (repulsive forces when atoms are forced close together). uni-konstanz.de The octahydroisoindole skeleton, being composed of fused cyclopentane (B165970) and piperidine (B6355638) rings, can exhibit various puckered conformations, analogous to the "chair," "boat," and "twist" forms of cyclohexane (B81311) and the "envelope" and "twist" forms of cyclopentane.
Computational methods are used to map the potential energy surface of the molecule, identifying low-energy (stable) conformers and the energy barriers that separate them. This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation—the "bioactive conformation"—that fits optimally into the binding site of a target protein. An energetic profile, which plots the potential energy against a rotational or geometric coordinate, can reveal the relative populations of different conformers at a given temperature. Studies on related fused-ring systems, such as cis-octahydropentalene, have shown that different "double envelope" and "half-chair" conformers can exist with significant energy differences between them. researchgate.net
For this compound, the orientation of the carboxylic acid group (axial vs. equatorial) relative to the ring system would be a key determinant of conformational energy and stability. Intramolecular hydrogen bonding between the carboxylic acid and the ring's nitrogen atom could also play a role in stabilizing certain conformations.
| Conformation Parameter | Description | Impact on Stability |
| Ring Fusion | The stereochemical relationship (cis or trans) at the junction of the two rings. | Determines the overall shape and flexibility of the bicyclic system. |
| Ring Puckering | The non-planar arrangement of atoms in the five- and six-membered rings (e.g., chair, boat, envelope). | Minimizes angle and torsional strain, leading to more stable conformers. |
| Substituent Orientation | The position of the carboxylic acid group (axial or equatorial). | Equatorial positions are often lower in energy due to reduced steric hindrance. |
| Intramolecular Interactions | Potential for hydrogen bonding between the carboxylic acid and the isoindole nitrogen. | Can lock the molecule into a specific, stable conformation. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a molecule. researchgate.net Methods such as Density Functional Theory (DFT) are commonly employed to compute a wide range of molecular properties for systems like this compound. chemrxiv.org These calculations provide insights that are not accessible through classical molecular modeling.
One of the key outputs is the optimized molecular geometry, which represents the lowest-energy arrangement of the atoms. Beyond geometry, these calculations can predict:
Partial Atomic Charges: The distribution of electron density across the molecule is quantified by assigning partial charges to each atom. This helps identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a strong negative potential around the carboxylic oxygen atoms, highlighting their role in forming hydrogen bonds or coordinating with metal ions. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. journal-jop.org
These quantum chemical descriptors are invaluable for predicting how the molecule will interact with other chemical species and its potential metabolic fate. researchgate.net
| Quantum Chemical Property | Information Provided | Predicted Characteristic for this compound |
| Optimized Geometry | The most stable 3D arrangement of atoms and bond lengths/angles. | Defines the ground-state conformation of the fused ring system. |
| Partial Atomic Charges | Distribution of electrons, identifying nucleophilic and electrophilic sites. | High negative charges on carboxylic oxygens; potential positive charge on the acidic proton. |
| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution and sites for intermolecular interactions. | Negative potential around the carboxyl group, indicating a key site for binding interactions. |
| HOMO-LUMO Energy Gap | A measure of electronic excitability and chemical reactivity. | A larger gap would suggest higher kinetic stability. |
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
In silico Structure-Activity Relationship (SAR) studies use computational models to predict how changes in a molecule's structure will affect its biological activity. For the this compound system, SAR investigations would explore how adding or modifying functional groups on the isoindole skeleton impacts its interaction with a specific biological target.
The process typically involves creating a virtual library of analogues by systematically altering the parent structure. For example, one could add alkyl, aryl, or halogen groups at different positions on the bicyclic rings. Computational tools are then used to predict the activity of these new molecules. A common approach is Quantitative Structure-Activity Relationship (QSAR), where statistical models are built to correlate calculated molecular descriptors (like lipophilicity, electronic properties, and steric parameters) with experimentally observed biological activity.
These models can then be used to predict the activity of untested compounds, prioritizing the most promising candidates for synthesis and experimental testing. For the this compound scaffold, a hypothetical SAR study might investigate:
The role of the carboxylic acid: Replacing it with other acidic groups (e.g., tetrazole) or converting it to an ester or amide to see how this affects binding.
Substitution on the nitrogen atom: Introducing different groups on the isoindole nitrogen to explore new interaction points within the target's binding pocket.
Stereochemistry: Since the molecule has multiple chiral centers, SAR studies would be crucial to determine which stereoisomer possesses the optimal activity.
By systematically analyzing these virtual modifications, researchers can develop a clear understanding of the key structural features required for biological activity, accelerating the drug discovery and optimization process.
| Structural Modification (Hypothetical) | Rationale for Investigation | Predicted Impact on Activity (Example) |
| Convert Carboxylic Acid to Methyl Ester | Assess the importance of the acidic proton for hydrogen bonding. | Likely decrease in activity if hydrogen bonding is critical for target interaction. |
| Add a Phenyl group to the Nitrogen Atom | Introduce potential for aromatic (π-π) interactions and increase lipophilicity. | May increase or decrease activity depending on the target's pocket characteristics. |
| Introduce a Hydroxyl group on the 6-membered ring | Add a new hydrogen bond donor/acceptor site. | Could enhance binding affinity if the pocket has a suitable partner residue. |
| Vary Stereochemistry at the 3a-position | The 3D orientation of the carboxyl group is critical for proper fit in the active site. | One enantiomer is often significantly more active than the other. |
Biological Activity and Mechanistic Insights of Octahydro 1h Isoindole 3a Carboxylic Acid Derivatives
Enzyme Inhibition Studies of Octahydroisoindole (B159102) Analogs
Research into the therapeutic potential of octahydro-1H-isoindole-3a-carboxylic acid and its related analogs has centered on their ability to inhibit specific enzymes. The constrained bicyclic system serves as a valuable scaffold for presenting functional groups in a well-defined spatial orientation, leading to potent and selective interactions with enzyme active sites.
Derivatives of 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid have been investigated as a novel class of inhibitors for Prolyl Oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases. Structure-based design, guided by computational docking studies, has led to the synthesis and evaluation of both covalent and noncovalent inhibitors built around this scaffold.
In one study, the stereochemistry and decoration of the hexahydroisoindole scaffold were assessed virtually to predict binding affinity. Subsequent in vitro assays of the synthesized compounds confirmed these predictions, leading to the identification of a highly potent inhibitor with a Ki (inhibition constant) of 1.0 nM. This level of potency was superior to previously reported inhibitors from other chemical series. Further investigation revealed that this potent inhibitor's scaffold is highly stable against metabolic degradation, a desirable property for potential drug candidates.
| Compound | Scaffold | Ki (nM) |
| Lead Compound | 3-Oxo-hexahydro-1H-isoindole-4-carboxylic acid derivative | 1.0 |
Data sourced from a study on structure-based design of POP inhibitors. nih.gov
A comprehensive search of scientific literature did not yield specific studies focusing on this compound derivatives as inhibitors of the Angiotensin-Converting Enzyme (ACE). While research exists on related bicyclic structures such as octahydro-1H-indole-2-carboxylic acid (e.g., Trandolapril) and 1-glutarylindoline-2(S)-carboxylic acid derivatives, direct evidence for the specified isoindole scaffold in ACE inhibition is not publicly available. frontiersin.orgnih.gov
Novel isoindole-1,3-dione based sulfonamides have been synthesized and evaluated for their inhibitory effects on Aldose Reductase (AR), a critical enzyme in the polyol pathway implicated in diabetic complications. nih.govscilit.com In vitro inhibition studies against the recombinant human AR enzyme (ALR2) demonstrated that these derivatives possess significant inhibitory potency. nih.gov
Kinetic studies revealed that the compounds act via both competitive and noncompetitive modes of inhibition. One of the most potent compounds in the series, compound 4a , exhibited a Ki value of 0.211 µM, showing superior potency compared to the reference drug, Epalrestat. nih.gov Molecular docking studies supported these findings, illustrating the specific binding interactions within the enzyme's active site that contribute to the observed inhibitory mechanisms. nih.gov The structure-activity relationship analysis indicated that potent inhibition was associated with compounds capable of forming strong hydrogen bonding and favorable hydrophobic interactions. nih.gov
| Compound | Scaffold Type | Ki (µM) | Reference Compound (Ki, µM) |
| 4a | Isoindole-1,3-dione sulfonamide | 0.211 | Epalrestat (Not specified in snippet) |
| 4k | Isoindole-1,3-dione sulfonamide | (Potent α-Glu inhibitor) | Acarbose (Not specified in snippet) |
| 4d | Isoindole-1,3-dione sulfonamide | (Potent tyrosinase inhibitor) | Kojic acid (Not specified in snippet) |
Data from an in vitro study on isoindole-1,3-dione sulfonamides. nih.gov
Following a targeted search of scientific databases, no published research was found that specifically investigates this compound derivatives as inhibitors of Vanin-1. The current literature on Vanin-1 inhibitors focuses on other chemical classes, such as thiazole (B1198619) carboxamides and pantetheine (B1680023) analogs. nih.govnih.gov
A thorough review of available scientific literature did not identify any studies dedicated to the design or evaluation of this compound derivatives as modulators of Glycogen Synthase Kinase-3 Beta (GSK-3β). Research on GSK-3β inhibitors has explored a wide range of structurally diverse compounds, but the octahydroisoindole scaffold does not appear to be among them. nih.govresearchgate.netnih.gov
A series of novel 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamides, which are derivatives of the isoindole scaffold, were designed and synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. derpharmachemica.com The synthesized compounds were evaluated for their ability to inhibit the RNA-dependent DNA polymerase activity of HIV-1 Reverse Transcriptase (RT) in vitro.
The study found that several of the synthesized analogs exhibited weak inhibitory activity against HIV-1 RT at a concentration of 20µM. Specifically, compounds 4a, 4c, 4d, 4h, 4l, 4m, and 4p were noted for their activity. While the potency was modest in this initial study, it establishes the isoindole scaffold as a potential starting point for the development of new NNRTIs. derpharmachemica.com Other research has focused on dihydro-1H-isoindole derivatives as inhibitors of HIV-1 integrase, a different viral enzyme, highlighting the versatility of the isoindole core in antiviral drug design. nih.gov
| Compound | Scaffold Type | HIV-1 RT Inhibitory Activity (at 20µM) |
| 4a, 4c, 4d, 4h, 4l, 4m, 4p | 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide | Weak |
Data from an in-vitro HIV-1 RT RNA Dependent DNA Polymerase Activity Assay. derpharmachemica.com
Glutathione (B108866) S-Transferase P1-1 (GST P1-1) Modulation
Glutathione S-Transferases (GSTs) are a family of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic substrates. The GST P1-1 isoenzyme, in particular, is often overexpressed in cancer cells and is associated with the development of drug resistance. Modulation of GST P1-1 activity is therefore a significant area of interest in cancer therapy.
Currently, there is limited specific information in the public domain detailing the direct modulatory effects of this compound derivatives on GST P1-1 activity. While the broader class of indole (B1671886) derivatives has been studied for various biological activities, dedicated research on this specific scaffold's interaction with GST P1-1 has not been extensively reported.
Replication Protein A (RPA) Binding Disruption
Replication Protein A (RPA) is a critical single-stranded DNA-binding protein essential for multiple DNA metabolism processes, including DNA replication, repair, and recombination. By protecting single-stranded DNA from nuclease attack and preventing the formation of secondary structures, RPA ensures genomic stability. Disruption of RPA's binding to DNA can interfere with these vital cellular processes and is a potential strategy for anticancer therapies.
As of now, specific research detailing the disruption of Replication Protein A (RPA) binding by compounds derived from this compound is not available in published scientific literature. The interaction between this class of molecules and the RPA complex remains an area for future investigation.
Receptor Binding Assays of Octahydroisoindole Derivatives
Retinol (B82714) Binding Protein 4 (RBP4) Antagonism
Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) from the liver to peripheral tissues. Antagonism of RBP4 can reduce the ocular uptake of retinol, a process implicated in the formation of cytotoxic bisretinoids associated with the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease. acs.orgnih.gov
Research has led to the discovery of non-retinoid RBP4 antagonists built upon a structurally related bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core. acs.orgnih.govacs.orgnih.gov One such lead molecule, A1120 , demonstrated the ability to antagonize the retinol-dependent interaction between RBP4 and transthyretin (TTR). acs.orgnih.govnih.gov This disruption is crucial because the RBP4-TTR complex prevents the renal clearance of the smaller RBP4 protein. nih.gov In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, A1120 showed potent antagonism of the RBP4-TTR interaction with an IC50 value of 155 nM. nih.gov However, A1120 was found to have poor human liver microsomal stability. acs.org
Further development led to the discovery of analogue 33 , which incorporates the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core. nih.govnih.gov This compound exhibited significantly improved in vitro potency and excellent microsomal stability. nih.gov Docking analyses have shown that these bicyclic analogues can fit favorably within the RBP4 binding cavity, with a carboxylic acid appendage engaging in key hydrogen bond interactions. nih.govacs.org
| Compound | Core Structure | Assay Type | IC50 (nM) |
|---|---|---|---|
| A1120 | o-trifluoromethyl arylpiperidine linked to anthranilic acid | TR-FRET | 155 |
| Analogue 33 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole | SPA | 12.8 ± 0.4 |
| Analogue 33 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole | HTRF | 43.6 ± 10.5 |
G Protein-Coupled Receptor (GPCR) Ligand Binding Characterization
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs. mdpi.com They mediate numerous physiological responses by activating intracellular signaling pathways upon binding to a wide variety of extracellular ligands. mdpi.com
While the broader class of indole derivatives has been investigated for GPCR activity, specific data on the characterization of octahydroisoindole derivatives as GPCR ligands is limited. However, studies on related structures provide some context. For instance, certain indole derivatives have been identified that selectively interfere with the G protein-independent signaling pathway of the prostaglandin (B15479496) D2 receptor (CRTH2), a GPCR. nih.gov Other research has focused on 5-substituted-1H-indoles as multi-target ligands for aminergic GPCRs, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors, with some compounds showing nanomolar affinity. nih.gov These findings in related heterocyclic compounds suggest that the octahydroisoindole scaffold could potentially be explored for GPCR ligand development, though direct binding studies are not yet extensively documented.
Antiproliferative Activity and Apoptosis Induction in Cancer Cell Lines
The evaluation of novel compounds for their ability to inhibit cancer cell growth and induce apoptosis is a cornerstone of oncology research. Various derivatives of the isoindole and indole nucleus have demonstrated significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines.
Novel phenyl- and pyridyl-substituted isoindolines have been assessed for their antiproliferative activity. Phenyl-substituted isoindolines 3a and 3b , and pyridyl-substituted isoindoline (B1297411) 3g showed a selective effect at micromolar concentrations on the HepG2 (liver cancer) cell line. nih.gov Further investigation into the mechanism of action revealed that these derivatives could induce different modes of cell death; compound 3b was found to induce apoptosis, while compound 3a likely induced mitotic catastrophe. nih.gov
In another study, a series of indole-aryl amide derivatives were tested for in vitro cytotoxicity against a panel of tumor cell lines. Compound 5 in this series was particularly noteworthy for its selective activity against HT29 (colon cancer) cells, while not affecting healthy human intestinal cells. This compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis in the HT29 cells.
| Compound Class | Cell Line | Cancer Type | Observed Effect |
|---|---|---|---|
| Phenyl-substituted isoindolines (3a, 3b) | HepG2 | Liver Cancer | Selective antiproliferative activity |
| Pyridyl-substituted isoindoline (3g) | HepG2 | Liver Cancer | Selective antiproliferative activity |
| Indole-aryl amide (Compound 5) | HT29 | Colon Cancer | Selective cytotoxicity, G1 phase arrest, apoptosis |
| Indole-aryl amide (Compound 2) | MCF7 | Breast Cancer | Antiproliferative activity (IC50 = 0.81 µM) |
| Indole-aryl amide (Compound 2) | PC3 | Prostate Cancer | Antiproliferative activity (IC50 = 2.13 µM) |
| Indole-aryl amide (Compound 4) | HeLa | Cervical Cancer | Antiproliferative activity (IC50 = 1.87 µM) |
Antimicrobial Efficacy Investigations of Isoindole Derivatives
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Isoindole derivatives have been identified as a promising class of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
One area of investigation has been 7-isoindolinyl-quinolone-carboxylic acid derivatives. A specific compound within this class demonstrated remarkable antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of <0.025 µg/mL, 0.2 µg/mL, and 0.39 µg/mL, respectively. acs.org
Another study reported on 4-pyrrolidin-3-ylthiomethyl derivatives of a trinem compound featuring an isoindole moiety. These compounds showed potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with an MIC of approximately 1.5 µg/mL. acs.org Furthermore, N-substituted isoindolin-5-ones have exhibited promising antibacterial activity against a range of bacteria, including Bacillus subtilis, S. aureus, and E. coli, with reported MICs in the range of 0.328-3.6 mg/mL. researchgate.net The mechanism for some of these quinolone-isoindole hybrids involves the inhibition of bacterial DNA gyrase and topoisomerase IV. acs.org
| Compound Class | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7-isoindolinyl-quinolone-carboxylic acid derivative | Staphylococcus aureus | <0.025 |
| Escherichia coli | 0.2 | |
| Pseudomonas aeruginosa | 0.39 | |
| 4-pyrrolidin-3-ylthiomethyl trinem derivative | S. aureus (MRSA) | ~1.5 |
| N-substituted isoindolin-5-ones | Bacillus subtilis | 328 - 3600 |
| Staphylococcus aureus | 328 - 3600 | |
| Escherichia coli | 328 - 3600 |
Neuroprotective Effects in In Vitro Models
Derivatives of the this compound scaffold have demonstrated notable neuroprotective properties in a variety of laboratory settings. Scientific investigations utilizing in vitro models, which are essential for screening and understanding the efficacy of new compounds, have shown that these molecules can shield neuronal cells from damage and death induced by various toxins and stressors.
A common experimental model involves the use of cultured neuroblastoma cell lines, such as the human SH-SY5Y line, or primary neurons. nih.govresearchgate.net In these models, neuronal damage is often initiated by inducing oxidative stress through the application of agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). nih.govpsu.edu Another established method for simulating neurodegenerative conditions is the use of β-amyloid (Aβ) peptides, which are associated with Alzheimer's disease, to induce cytotoxicity. nih.govsemanticscholar.org Furthermore, models of ischemia are replicated through oxygen-glucose deprivation (OGD), mimicking the conditions of a stroke. mdpi.com
Studies on structurally related indole compounds have shown that treatment with these derivatives can significantly enhance cell viability and reduce the production of reactive oxygen species (ROS) in neurons exposed to these harmful conditions. nih.gov For instance, certain indole-phenolic hybrids have demonstrated a marked ability to counter ROS generated by Aβ peptides and H₂O₂. nih.gov Quantitative analyses, such as the MTT assay, have confirmed an average 25% increase in cell viability and a reduction of ROS levels back to baseline in treated cells. nih.gov Similarly, other pyrrole-based derivatives have shown significant protective effects in SH-SY5Y cells against H₂O₂-induced stress. nih.gov The protective effects are often dose-dependent, with optimal neuroprotection observed at specific concentrations. nih.gov These findings underscore the potential of octahydroisoindole derivatives to mitigate neuronal damage by combating oxidative stress and inhibiting pathways leading to cell death. nih.govmdpi.com
Table 1: Summary of In Vitro Neuroprotection Studies on Related Indole Derivatives
| Cell Model | Stress Inducer | Key Findings | Reference |
|---|---|---|---|
| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | Significant reduction in cell mortality and preservation of cell viability. | nih.gov |
| SH-SY5Y Cells | β-amyloid (Aβ) peptide | Increased cell viability and mitigation of Aβ-induced cytotoxicity. | nih.gov |
| SH-SY5Y Cells | 6-hydroxydopamine (6-OHDA) | Protection against apoptosis and reduction of intracellular ROS. | psu.edu |
| Rat Brain Synaptosomes | 6-hydroxydopamine (6-OHDA) | Preservation of reduced glutathione (GSH) levels. | researchgate.net |
| SH-SY5Y Cells | Oxygen-Glucose Deprivation (OGD) | Improved cell survival and reduced necrotic and apoptotic cell death. | mdpi.com |
Exploration of Mechanism of Action at the Molecular Level
The neuroprotective effects of this compound derivatives are believed to be mediated through interactions with key components of the central nervous system, particularly the glutamatergic system. Overactivation of glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, can lead to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a primary driver of neuronal death in many neurological disorders. nih.gov
Research on related indole and isoquinoline (B145761) structures suggests that a principal mechanism of action is the antagonism of NMDA receptors. sigmaaldrich.comnih.gov Certain derivatives have been identified as potent and selective NMDA receptor antagonists, which can block the excitotoxic cascade. nih.gov Some compounds show a particular affinity for the NR2B subunit of the NMDA receptor, offering a more targeted approach to modulation. sigmaaldrich.comnih.gov By inhibiting the NMDA receptor, these compounds can prevent the downstream effects of glutamate overstimulation, including neuronal damage and death. nih.gov
In addition to NMDA receptor antagonism, modulation of AMPA receptors represents another significant mechanism. nih.govmdpi.com AMPA receptors are crucial for fast synaptic transmission, and their dysfunction is implicated in various neurological conditions. mdpi.com Some heterocyclic compounds act as negative allosteric modulators of AMPA receptors, meaning they bind to a site on the receptor distinct from the glutamate-binding site to reduce its activity. mdpi.com This modulation can help to dampen excessive excitatory neurotransmission without completely blocking it, thereby preserving normal synaptic function while preventing excitotoxicity. mdpi.com The ability of these derivatives to interact with both NMDA and AMPA receptors highlights their potential as multifaceted neuroprotective agents. nih.govmdpi.com
Structure-Activity Relationship (SAR) Analysis of Octahydroisoindole Derivatives in Biological Systems
The biological activity of octahydroisoindole derivatives is intricately linked to their three-dimensional structure. Structure-activity relationship (SAR) analysis, which examines how chemical structure influences biological effect, provides crucial insights for optimizing the neuroprotective potency and selectivity of these compounds.
Key structural features that govern the activity of these derivatives include the stereochemistry of the fused ring system, the nature of the substituents on the isoindole core, and the properties of the carboxylic acid group. Studies on analogous decahydroisoquinoline (B1345475) structures have revealed that the spatial arrangement of atoms (stereochemistry) is critical for potent antagonism at NMDA and AMPA receptors. mdpi.com Specific diastereomers often exhibit significantly higher affinity and activity compared to others, highlighting the precise geometric requirements of the receptor binding pockets. nih.gov
The type and position of substituent groups on the octahydroisoindole skeleton also play a pivotal role. For instance, in related indole antagonists of the NMDA receptor, substitutions at the C-3 position have been systematically varied to explore the impact on binding affinity. nih.gov The introduction of different functional groups can influence key properties such as:
Lipophilicity : The compound's ability to cross the blood-brain barrier and cell membranes is often correlated with its lipophilicity. A balance is necessary, as excessive lipophilicity can lead to non-specific binding and toxicity. psu.edusemanticscholar.org
Electronic Properties : Electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its ability to form hydrogen bonds and other interactions with the target receptor. sigmaaldrich.com
Steric Factors : The size and shape of substituents can either facilitate or hinder the optimal fit of the molecule within the receptor's binding site. nih.gov
For example, SAR studies on gallic acid derivatives have shown that neuroprotective effects are dependent on both antioxidant capacity and hydrophobicity, with molecular polarity being a key determinant of efficacy in cell-based systems. psu.edu Similarly, analysis of flavonoid neuroprotective activity indicates that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are vital for activity. mdpi.com These principles from related molecular classes suggest that systematic modification of the this compound scaffold is a promising strategy for developing potent and selective neuroprotective agents.
Advanced Spectroscopic and Crystallographic Characterization of Octahydro 1h Isoindole 3a Carboxylic Acid Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereoisomer Identification
NMR spectroscopy is a primary technique for characterizing the constitution and stereochemistry of octahydro-1H-isoindole-3a-carboxylic acid derivatives. creative-biostructure.com By analyzing chemical shifts, spin-spin coupling constants, and Nuclear Overhauser Effects (NOEs), chemists can deduce the relative configuration of stereocenters and the preferred conformation of the fused ring system in solution. nih.govauremn.org.br
The octahydroisoindole (B159102) framework can exist in several diastereomeric forms, depending on the relative orientations of the substituents and the fusion of the two rings. The protons within the bicyclic system are chemically distinct, and their electronic environments are highly sensitive to the molecule's three-dimensional shape. For instance, the chemical shifts of the bridgehead protons and the protons adjacent to the carboxylic acid group can vary significantly between different isomers.
Detailed ¹H NMR analysis, often supported by 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the assignment of specific proton signals. The magnitude of the coupling constants (J-values) between adjacent protons provides critical information about dihedral angles, which helps in defining the ring's conformation (e.g., chair, boat, or twist conformations for the six-membered ring). mdpi.com Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximity between protons that are close in space but not necessarily bonded, offering definitive proof of the relative stereochemistry. researchgate.net
Table 1: Illustrative ¹H NMR Chemical Shift Assignments for a Substituted Tetrahydro-1H-isoindole Derivative
This table presents typical chemical shift ranges for protons in a related isoindole system, demonstrating how different proton environments lead to distinct signals. The exact values for this compound itself would depend on the specific isomer and solvent conditions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Olefinic H | 5.90 | multiplet | Corresponds to protons on a double bond within the ring system. acgpubs.org |
| H adjacent to N | 3.70 | multiplet | Protons on the carbon atom bonded to the nitrogen. acgpubs.org |
| Bridgehead H | 3.12 | multiplet | Protons at the junction of the two fused rings. acgpubs.org |
| Methylene H (A) | 2.60 | doublet of multiplets | Part of an AB system, indicating diastereotopic protons. acgpubs.org |
| Methylene H (B) | 2.24 | doublet of multiplets | The other proton of the AB system, coupled to Methylene H (A). acgpubs.org |
Data is derived from a representative compound, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, to illustrate the principles of NMR signal assignment in this class of molecules. acgpubs.org
X-ray Crystallography for Elucidation of Absolute Configuration and Binding Modes
While NMR provides structural insights in solution, X-ray crystallography gives a precise and static picture of the molecule in its crystalline solid state. This technique is the gold standard for determining the absolute stereochemistry of a chiral compound, provided that a suitable single crystal can be grown. researchgate.net
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map of the molecule, from which the positions of all atoms can be determined with high precision. For derivatives of this compound, this allows for the unambiguous assignment of R or S configuration at each chiral center.
In pharmaceutical research, determining the absolute configuration is critical, as different enantiomers of a drug can have vastly different biological activities. A common strategy involves forming a salt of the carboxylic acid with a chiral amine or other counter-ion of a known absolute configuration. The resulting diastereomeric salt is then crystallized, and its structure is determined. The known configuration of the counter-ion serves as an internal reference, allowing for the confident assignment of the unknown stereocenters on the isoindole moiety. researchgate.net
For example, in a study on a related chiral molecule, the oxalate (B1200264) salt of an enantiomerically pure compound was crystallized. X-ray diffraction analysis at low temperature (150 K) provided high-quality data that allowed for the successful determination of its absolute configuration as S. nih.gov This definitively established its mirror-image enantiomer as having the R configuration. nih.gov
Table 2: Representative Crystallographic Data for a Chiral Organic Compound
This table shows the kind of data obtained from a single-crystal X-ray diffraction experiment, which is used to define the crystal's structure and the molecule's absolute configuration.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 22.456 |
| Volume (ų) | 1953.4 |
| Z (Molecules/unit cell) | 4 |
| Temperature (K) | 150 |
| Flack Parameter | 0.05(3) |
The data presented are illustrative of a typical small-molecule crystallographic analysis. The Flack parameter is a critical value used in determining the absolute configuration of the crystal structure.
Beyond absolute configuration, the crystal structure reveals detailed information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the amine. It also clarifies the precise bond lengths, bond angles, and torsion angles, providing a complete conformational description of the molecule in the solid state. researchgate.net This information is invaluable for understanding structure-activity relationships and for computational modeling of ligand-receptor binding modes.
Preclinical Investigations and Research Applications of Octahydro 1h Isoindole 3a Carboxylic Acid Analogs
In Vivo Efficacy Studies in Non-Human Animal Models
Detailed in vivo efficacy studies in non-human animal models specifically for octahydro-1H-isoindole-3a-carboxylic acid and its direct analogs are not extensively documented in publicly available scientific literature. While some derivatives of the broader isoindole class have been suggested as candidates for in vivo studies based on their in vitro activity, specific data from animal models for this particular scaffold remains limited. For instance, certain isoindole derivatives have been identified as potential anticancer agents that could be considered for in vivo testing. hilarispublisher.com Additionally, some indole-3-carboxylic acid derivatives have undergone biological studies in spontaneously hypertensive rats, demonstrating the potential for in vivo evaluation of related heterocyclic compounds. nih.gov However, direct evidence of efficacy for this compound analogs in animal models is not available in the reviewed literature.
Cell-Based Assays for Evaluation of Biological Responses (e.g., Migrastatic Activity)
Cell-based assays are crucial for determining the biological activity of novel compounds. Analogs of the isoindole scaffold have been evaluated in various cell-based assays, primarily for their cytotoxic and enzyme-inhibiting properties.
While the specific migrastatic activity of this compound analogs has not been reported, related isoindole-1,3-dione derivatives have been synthesized and evaluated for their anticancer effects against various cancer cell lines. hilarispublisher.com For example, a series of isoindole-1,3-dione derivatives were tested for their antiproliferative activity against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines using the BrdU assay. hilarispublisher.com One compound, containing an azide (B81097) and silyl (B83357) ether, demonstrated notable inhibitory activity against the A549 cell line. hilarispublisher.com Other derivatives showed selective activity against HeLa cells. hilarispublisher.com
The table below summarizes the cytotoxic activity of selected isoindole-1,3-dione derivatives from a research study.
| Compound | Cell Line | IC50 (µM) |
| Compound 7 | A549 | 19.41 ± 0.01 |
| Compound 9 | HeLa | Cell-selective activity noted |
| Compound 11 | HeLa | Cell-selective activity noted |
| 5-FU (Control) | A549 | >100 |
Data sourced from a study on the cytotoxic potentials of isoindole-1,3-dione derivatives. hilarispublisher.com
Furthermore, other isoindoline-1,3-dione derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com In one study, a derivative with a phenyl substituent showed an IC50 value of 1.12 µM against AChE. nih.gov
Utilization as Chemical Probes for Understanding Biological Pathways and Target Validation
The use of this compound analogs as chemical probes for the specific purpose of understanding biological pathways and target validation is not well-documented in the available research. Chemical probes are essential tools in chemical biology for dissecting complex biological processes. While the broader class of indole (B1671886) derivatives has been explored for various therapeutic applications, the specific development and application of this compound analogs as targeted chemical probes to validate biological targets or elucidate pathways have not been detailed in the reviewed literature.
Development of Octahydroisoindole (B159102) Derivatives as Lead Compounds for Research
The process of identifying and optimizing lead compounds is a cornerstone of drug discovery. danaher.com A lead compound is a chemical entity that shows promising biological activity and serves as a starting point for the development of a drug candidate. nih.gov The isoindole scaffold is considered a valuable starting point for the synthesis of biologically active molecules. researchgate.net
The development of octahydroisoindole derivatives as lead compounds is supported by the diverse biological activities exhibited by the broader isoindole class. For instance, the cytotoxic effects of certain isoindole-1,3-dione derivatives against cancer cell lines suggest their potential as a basis for developing new anticancer agents. hilarispublisher.com Similarly, the inhibitory activity of isoindoline-1,3-dione derivatives against cholinesterases indicates their potential as lead compounds for neurodegenerative disease therapies. nih.govmdpi.com The process of lead optimization involves modifying the chemical structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. danaher.com Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are often employed in the optimization of lead compounds. researchgate.netmdpi.com While specific lead optimization campaigns for this compound were not found, the general principles of drug design and lead optimization would be applicable to this scaffold.
Future Research Directions and Unaddressed Challenges for Octahydro 1h Isoindole 3a Carboxylic Acid Research
Rational Design of Novel Octahydroisoindole (B159102) Analogs with Enhanced Biological Selectivity and Potency
A primary challenge in the development of therapeutic agents based on the octahydro-1H-isoindole-3a-carboxylic acid scaffold is the rational design of analogs with improved biological activity and selectivity. The inherent chirality and conformational rigidity of this scaffold provide a solid foundation for creating molecules that can interact with biological targets in a highly specific manner. Future research should leverage computational and medicinal chemistry strategies to systematically explore the structure-activity relationships (SAR) of this molecular framework.
Key areas of focus should include:
Pharmacophore Modeling and Virtual Screening: The development of robust pharmacophore models based on the octahydroisoindole core can guide the virtual screening of large compound libraries to identify novel derivatives with a higher probability of biological activity. This approach can accelerate the discovery of hit compounds for a variety of targets.
Structure-Based Drug Design: Where the threedimensional structure of a biological target is known, structure-based design can be employed to create octahydroisoindole analogs that fit precisely into the active site. This can involve modifying the carboxylic acid moiety, substituting various positions on the isoindole ring system, and altering the stereochemistry to optimize interactions with the target protein.
Combinatorial Chemistry: The synthesis of focused libraries of octahydroisoindole derivatives will be crucial for systematically exploring the impact of different functional groups on biological activity. High-throughput screening of these libraries against a panel of biological targets can rapidly identify promising lead compounds.
A critical aspect of this rational design process will be to enhance not only the potency but also the selectivity of these compounds. By fine-tuning the chemical architecture of the octahydroisoindole scaffold, it may be possible to develop drugs that act on a specific biological target with minimal off-target effects, thereby reducing the potential for adverse reactions.
Comprehensive Elucidation of Molecular Targets and Downstream Signaling Pathways
A significant knowledge gap in the study of this compound and its derivatives is the limited understanding of their precise molecular targets and the downstream signaling pathways they modulate. While the isoindole scaffold is present in a number of biologically active compounds, the specific targets for many novel derivatives remain unknown. mdpi.com The identification of these targets is a critical step in understanding the mechanism of action and for the further development of these compounds as therapeutic agents.
Future research efforts should concentrate on:
Target Identification and Validation: A variety of modern techniques can be employed to identify the molecular targets of bioactive octahydroisoindole analogs. These include affinity chromatography, chemical proteomics, and genetic screening approaches. Once potential targets are identified, their relevance to the observed biological effects must be validated through techniques such as RNA interference (RNAi) and CRISPR-Cas9 gene editing.
Pathway Analysis: Following the identification of a molecular target, it is essential to elucidate the downstream signaling pathways that are affected by the compound. nih.govaacrjournals.org This can be achieved through a combination of transcriptomic, proteomic, and metabolomic analyses. Understanding how these compounds modulate cellular signaling can provide valuable insights into their therapeutic potential and potential side effects.
In Silico Target Prediction: Computational methods can also be used to predict potential biological targets for octahydroisoindole derivatives based on their chemical structure. These predictions can then be experimentally validated, providing a more efficient approach to target discovery.
A thorough understanding of the molecular targets and signaling pathways will not only clarify the mechanism of action but also help in identifying potential biomarkers for patient stratification and for monitoring the therapeutic response in future clinical trials.
Methodological Advancements in Asymmetric Synthesis of Complex Octahydroisoindole Architectures
The this compound core contains multiple stereocenters, making its stereocontrolled synthesis a significant challenge. The development of efficient and versatile asymmetric synthetic methods is crucial for producing enantiomerically pure compounds, which is often a prerequisite for clinical development due to the different pharmacological activities and toxicities of enantiomers.
Key challenges and future directions in this area include:
Development of Novel Catalytic Asymmetric Reactions: There is a need for new catalytic asymmetric reactions that can efficiently construct the octahydroisoindole ring system with high levels of stereocontrol. This could involve the development of novel chiral catalysts for key bond-forming reactions.
Diastereoselective Synthesis: Given the multiple stereocenters in the octahydroisoindole scaffold, the development of highly diastereoselective reactions is essential to control the relative stereochemistry of the final products. numberanalytics.comyoutube.com This will be critical for synthesizing specific stereoisomers for biological evaluation.
Scalable Synthetic Routes: For promising drug candidates, the development of scalable synthetic routes that are amenable to large-scale production is a necessity. This will require the optimization of reaction conditions and the use of cost-effective and environmentally friendly reagents and solvents.
The following table provides an overview of potential asymmetric synthetic strategies that could be explored for the synthesis of complex octahydroisoindole architectures:
| Synthetic Strategy | Description | Potential Advantages |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to introduce stereocenters. | Access to enantiomerically pure starting materials. |
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in key bond-forming reactions. | High efficiency and potential for catalytic turnover. |
| Organocatalysis | Employment of small organic molecules as chiral catalysts. | Metal-free conditions and often milder reaction conditions. |
| Enzymatic Resolutions | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity and environmentally friendly. |
Exploration of New Therapeutic Avenues Based on Preclinical Findings and Scaffold Versatility
The isoindole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of compounds with diverse biological activities. nih.govnih.gov This versatility suggests that this compound and its derivatives may have therapeutic potential in a variety of disease areas that have yet to be explored.
Future research should aim to:
Broad Biological Screening: Promising octahydroisoindole analogs should be screened against a wide range of biological targets and in various disease models to uncover novel therapeutic applications. This could include screening for activity in areas such as oncology, infectious diseases, inflammation, and central nervous system disorders.
Preclinical Evaluation: Once a promising therapeutic area is identified, comprehensive preclinical studies will be necessary to evaluate the efficacy, and pharmacokinetic properties of the lead compounds in relevant animal models. frontiersin.org
Repurposing and Analogue Development: Existing octahydroisoindole derivatives with known biological activities could be repurposed for new therapeutic indications. Furthermore, the scaffold can be systematically modified to optimize its properties for different therapeutic targets.
The exploration of new therapeutic avenues for this class of compounds holds the potential to address unmet medical needs and to expand the therapeutic armamentarium for a range of diseases.
Q & A
Q. Advanced
- DFT calculations predict reaction pathways and transition states, guiding synthetic optimization.
- Molecular docking evaluates interactions with biological targets (e.g., enzymes), aiding in rational drug design.
- Molecular dynamics simulations assess conformational stability in solution, which is critical for pharmacokinetic profiling .
What strategies are effective for synthesizing stereochemically complex isoindole derivatives?
Q. Advanced
- Use chiral pool synthesis or asymmetric catalysis (e.g., organocatalysts) to control stereocenters.
- Dynamic kinetic resolution (DKR) can enhance enantiomeric excess in multi-step reactions.
- Validate stereochemistry via NOESY NMR or electronic circular dichroism (ECD) .
How should researchers address discrepancies in physicochemical property data (e.g., pKa, solubility)?
Basic
Standardize measurement conditions (temperature, solvent) and use validated reference compounds. For example, pKa values can be determined potentiometrically using a calibrated pH meter .
Advanced
Employ high-throughput screening (HTS) platforms to generate large datasets under controlled conditions. Machine learning models can then identify outliers and predict properties from structural descriptors .
What are the emerging applications of isoindole-carboxylic acids in medicinal chemistry?
Basic
These compounds serve as scaffolds for drug discovery, particularly in central nervous system (CNS) and cardiovascular therapeutics. Their bicyclic structure enables modulation of target binding affinity and metabolic stability .
Advanced
Recent studies explore isoindole derivatives as protease inhibitors (e.g., SARS-CoV-2 Mpro) or allosteric modulators of G-protein-coupled receptors (GPCRs). Structure-activity relationship (SAR) studies using combinatorial libraries are critical for optimizing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
